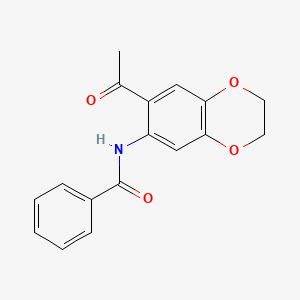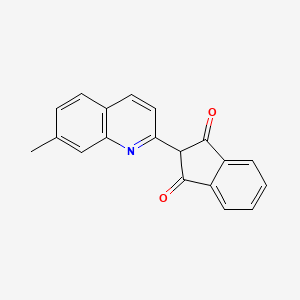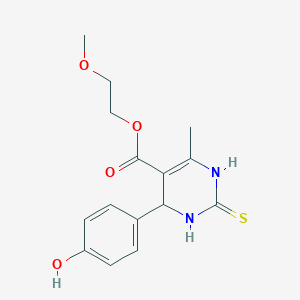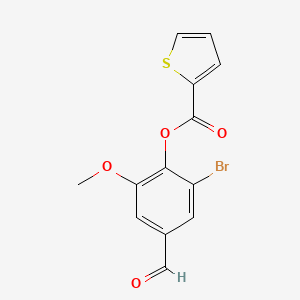
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide, also known as ABD compounds, is a class of small molecules that have been extensively studied for their potential applications in the field of medicinal chemistry. These compounds have shown promising results in various scientific research studies and have been found to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Mecanismo De Acción
The mechanism of action of N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is not fully understood. However, it has been suggested that these compounds may exert their biological effects by modulating various signaling pathways in the body. This compound compounds have been found to inhibit the activity of enzymes involved in inflammation and cancer, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. These compounds have been shown to inhibit the activity of enzymes involved in inflammation and cancer, such as COX-2 and MMPs. This compound compounds have also been found to possess antiviral properties and have been studied for their potential use in the treatment of viral infections. Additionally, these compounds have been found to possess antioxidant properties and have been studied for their potential use in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide in lab experiments is its wide range of biological activities. These compounds have been found to possess anti-inflammatory, anticancer, and antiviral properties, making them ideal for studying various diseases. However, one of the major limitations of using this compound compounds in lab experiments is their complex synthesis method. The Mannich reaction, which is the most commonly used method for the synthesis of this compound compounds, is a complex process that requires skilled personnel and specialized equipment.
Direcciones Futuras
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide has shown promising results in various scientific research studies. However, there is still a lot to be explored in terms of its potential applications in the field of medicinal chemistry. Some of the future directions for research on this compound compounds include the development of more efficient synthesis methods, the identification of new biological activities, and the optimization of their pharmacological properties. Additionally, this compound compounds may be studied for their potential use in the treatment of other diseases, such as neurodegenerative disorders and metabolic diseases.
Métodos De Síntesis
The synthesis of N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is a complex process that involves several steps. The most commonly used method for the synthesis of this compound compounds is the Mannich reaction. This reaction involves the condensation of an amine, an aldehyde, and a ketone to form a β-amino carbonyl compound. The Mannich reaction is followed by cyclization to form the desired this compound compound.
Aplicaciones Científicas De Investigación
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. These compounds have been found to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. This compound compounds have been studied for their potential use in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.
Propiedades
IUPAC Name |
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-11(19)13-9-15-16(22-8-7-21-15)10-14(13)18-17(20)12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCFKAVPAPCJHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1NC(=O)C3=CC=CC=C3)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B4930855.png)


![1-[2-(2-methylphenoxy)-3-pyridinyl]-N-[(5-methyl-2-thienyl)methyl]methanamine](/img/structure/B4930882.png)

![propyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]butanoate](/img/structure/B4930893.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B4930908.png)
![4-[(3-bromo-4-methylphenyl)diazenyl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4930915.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-thiophenecarboxamide](/img/structure/B4930918.png)
![2-[5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4930920.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4930926.png)

![1-phenyl-N-[2-(1,2,3-thiadiazol-4-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B4930937.png)
![1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene](/img/structure/B4930951.png)
